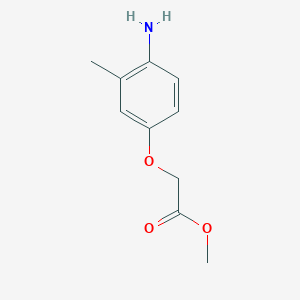

Methyl 2-(4-amino-3-methylphenoxy)acetate

Descripción

BenchChem offers high-quality Methyl 2-(4-amino-3-methylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-amino-3-methylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(4-amino-3-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRRAXRQWPIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS number and molecular weight of Methyl 2-(4-amino-3-methylphenoxy)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-(4-amino-3-methylphenoxy)acetate, a chemical compound of interest in various research and development applications. The guide is structured to deliver core chemical data, synthesis considerations, and safety protocols, ensuring a well-rounded and actionable resource for professionals in the field.

Core Chemical Identity

Methyl 2-(4-amino-3-methylphenoxy)acetate is a substituted phenoxyacetate derivative. Its unique structure, featuring an amino group and a methyl group on the phenyl ring, makes it a valuable building block in organic synthesis.

Key Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The following table summarizes the key identifiers and molecular properties of Methyl 2-(4-amino-3-methylphenoxy)acetate.

| Property | Value | Source |

| CAS Number | 926200-79-5 | [1] |

| Molecular Formula | C10H13NO3 | [1][2] |

| Molecular Weight | 195.22 g/mol | [1] |

| Monoisotopic Mass | 195.08954 Da | [2] |

Structural Elucidation and Chemical Information

The arrangement of atoms and functional groups within a molecule dictates its reactivity and potential applications.

Chemical Structure

Caption: 2D structure of Methyl 2-(4-amino-3-methylphenoxy)acetate.

SMILES and InChI Codes

For computational and database search purposes, the following identifiers are provided:

-

SMILES: O=C(OC)COC1=CC=C(N)C(C)=C1[1]

-

InChI: InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3[2]

Synthesis and Experimental Protocols

The synthesis of phenoxyacetates generally involves the reaction of a phenol with a haloacetate. While specific synthesis details for Methyl 2-(4-amino-3-methylphenoxy)acetate are not extensively published, a general approach can be inferred from related syntheses.

General Synthetic Approach: Williamson Ether Synthesis

A common method for preparing phenoxyacetates is the Williamson ether synthesis. This involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Workflow for the Synthesis of a Substituted Methyl Phenoxyacetate

Caption: Generalized workflow for the synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate.

Illustrative Experimental Protocol

The following is a generalized protocol based on the synthesis of similar phenoxyacetates.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone.

-

Addition of Reagent: While stirring, add methyl chloroacetate (1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Safety and Handling

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Incompatible Materials

-

Strong Oxidizing Agents: As with many organic compounds, avoid contact with strong oxidizing agents.[5]

Potential Applications and Research Directions

Substituted phenoxyacetic acids and their esters are known to exhibit a range of biological activities and are used as intermediates in the synthesis of more complex molecules.[6] The presence of the amino and methyl groups on the aromatic ring of Methyl 2-(4-amino-3-methylphenoxy)acetate provides reactive sites for further functionalization, making it a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

References

-

PubChemLite. Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3). [Link]

-

PrepChem.com. Synthesis of Methyl phenoxy acetate. [Link]

- Google Patents.

-

Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. [Link]

Sources

- 1. 926200-79-5|Methyl 2-(4-amino-3-methylphenoxy)acetate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. pulsus.com [pulsus.com]

Literature review on Methyl 2-(4-amino-3-methylphenoxy)acetate synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(4-amino-3-methylphenoxy)acetate is a valuable chemical intermediate whose structure features a substituted aniline core linked to a methyl acetate moiety via an ether bond.[1][2] Its utility is primarily found in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of three key functional groups—the secondary amine, the ether linkage, and the ester—provides multiple reaction sites for further chemical elaboration. This guide provides a detailed exploration of the viable synthetic pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a critical comparison of the methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary strategies. The most apparent disconnection is at the ether bond, suggesting a Williamson ether synthesis.[3][4][5][6] This leads to two potential precursor pairs:

-

4-amino-3-methylphenol and a methyl haloacetate .

-

A halide-substituted methyl acetate precursor and 4-amino-3-methylphenol .

The first option is more conventional. A second key disconnection involves the amino group, which can be derived from the reduction of a nitro group. This introduces 3-methyl-4-nitrophenol as a robust and commercially available starting material. This latter approach often provides superior chemoselectivity and is considered the primary industrial route.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Commencing with 3-Methyl-4-nitrophenol

This is the most widely employed and efficient route. It involves an initial etherification reaction followed by the reduction of the nitro group. This sequence avoids the complication of the amino group's nucleophilicity interfering with the alkylation step.

Step 1: Williamson Ether Synthesis of Methyl 2-(3-methyl-4-nitrophenoxy)acetate

The Williamson ether synthesis is a classic SN2 reaction where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile, attacking an organohalide to form an ether.[3][4][5] The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-methyl-4-nitrophenol with a suitable base to form a more potent nucleophile, the phenoxide ion. This ion then displaces the chloride from methyl chloroacetate.

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add methyl chloroacetate (1.2 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be used) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl).

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[7] Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Experimental Choices:

-

Choice of Base: Anhydrous potassium carbonate is a common and effective base for this reaction. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions like the hydrolysis of the ester. Stronger bases like sodium hydroxide could be used but increase the risk of ester hydrolysis.

-

Choice of Solvent: Acetone is a good choice as it is polar enough to dissolve the reactants but does not readily participate in side reactions. DMF can also be used to achieve higher reaction temperatures if needed, accelerating the reaction rate.[3]

-

Stoichiometry: A slight excess of the base and alkylating agent is used to ensure the complete consumption of the limiting starting phenol.

Step 2: Reduction of Methyl 2-(3-methyl-4-nitrophenoxy)acetate

The final step in this pathway is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the preferred method in industrial settings due to its high efficiency and clean reaction profile, producing water as the only byproduct.

Method A: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a versatile catalyst for the hydrogenation of nitro groups.[8] It is particularly advantageous when the substrate contains functionalities that might be sensitive to other catalysts; for example, it is less likely than Palladium on Carbon (Pd/C) to cause dehalogenation on substrates containing aromatic halides.[9]

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), place the intermediate, Methyl 2-(3-methyl-4-nitrophenoxy)acetate (1.0 eq.), and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add Raney Nickel catalyst (typically 5-10% by weight) as a slurry in the solvent.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

-

Reaction: Agitate the mixture at room temperature or with gentle heating until the hydrogen uptake ceases, indicating the completion of the reaction (typically 2-6 hours).

-

Work-up: Depressurize the vessel and purge with nitrogen.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst.[7] Caution: The filter cake should not be allowed to dry as Raney Nickel can ignite spontaneously in air. Keep the cake wet with solvent or water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-(4-amino-3-methylphenoxy)acetate. The product is often of sufficient purity for subsequent steps, but can be further purified if needed.

Causality and Experimental Choices:

-

Catalyst Choice: Raney Nickel is highly active and cost-effective for nitro group reductions.[8][10]

-

Solvent: Low molecular weight alcohols like methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are inert under the reaction conditions.

-

Safety: The careful handling of both hydrogen gas (flammable) and Raney Nickel (pyrophoric) is paramount. The use of an inert atmosphere (nitrogen) during setup and work-up is a critical safety measure.

| Parameter | Williamson Ether Synthesis | Catalytic Hydrogenation (Raney Ni) |

| Key Reagents | K₂CO₃, Methyl Chloroacetate | H₂, Raney Nickel |

| Solvent | Acetone, DMF | Methanol, Ethanol |

| Temperature | 50 - 100 °C[4] | 25 - 50 °C |

| Pressure | Atmospheric | 50 - 100 psi H₂ |

| Typical Yield | 85 - 95% | >95% |

| Key Considerations | Anhydrous conditions, potential for ester hydrolysis. | Catalyst handling (pyrophoric), proper purging. |

Alternative Synthesis Pathway: Commencing with 4-Amino-3-methylphenol

While seemingly more direct, starting with 4-amino-3-methylphenol presents a significant chemoselectivity challenge. The amino group is also nucleophilic and can compete with the desired O-alkylation at the phenol, leading to N-alkylation and di-alkylation byproducts.[11] To achieve a selective synthesis via this route, the amino group must first be protected.

Caption: Alternative pathway requiring protection/deprotection steps.

Step 1: Protection of the Amino Group

A simple and effective method for protecting anilines is the formation of a Schiff base (imine) with an aldehyde, such as benzaldehyde. This reaction is typically reversible and the protecting group can be easily removed later under acidic conditions.[11]

Experimental Protocol: Imine Formation

-

Dissolve 4-amino-3-methylphenol (1.0 eq.) in a suitable solvent like toluene.

-

Add benzaldehyde (1.05 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product.

-

Once the reaction is complete, cool the mixture and remove the solvent in vacuo to yield the crude protected intermediate.

Step 2: Williamson Ether Synthesis

With the amino group protected, the Williamson ether synthesis can proceed as described in the primary pathway, targeting the free phenolic hydroxyl group.

Step 3: Deprotection

The imine protecting group is readily cleaved by hydrolysis under mild aqueous acidic conditions, regenerating the free amino group.

Experimental Protocol: Imine Hydrolysis

-

Dissolve the O-alkylated protected intermediate in a solvent mixture such as THF and water.

-

Add a dilute acid, such as 1M HCl, and stir the mixture at room temperature.

-

The reaction is typically rapid. After completion, neutralize the mixture with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Comparison of Pathways

| Feature | Primary Pathway (Nitro Reduction) | Alternative Pathway (Protection) |

| Number of Steps | 2 | 3 |

| Atom Economy | Higher | Lower (due to protecting group) |

| Key Challenge | Handling of H₂ and pyrophoric catalyst. | Achieving high yields in protection/deprotection steps. |

| Industrial Viability | High | Moderate; generally less preferred due to extra steps. |

| Starting Material | 3-Methyl-4-nitrophenol | 4-Amino-3-methylphenol |

Conclusion

The synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate is most efficiently achieved via a two-step sequence starting from 3-methyl-4-nitrophenol. This pathway involves a robust Williamson ether synthesis followed by a high-yielding catalytic hydrogenation of the nitro group. This route is favored for its high overall yield, operational simplicity, and superior atom economy compared to alternatives. While a pathway starting from 4-amino-3-methylphenol is chemically feasible, it necessitates additional protection and deprotection steps, making it a longer and less efficient process for large-scale production. The choice of synthesis pathway will ultimately depend on factors such as scale, available starting materials, and the specific safety infrastructure in place.

References

- Vertex AI Search. (n.d.). The Williamson Ether Synthesis. Retrieved February 13, 2026.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 13, 2026.

-

Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved February 13, 2026, from [Link]

-

Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 13, 2026, from [Link]

- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026.

- Google Patents. (n.d.).

- The Hive. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse. Retrieved February 13, 2026.

-

Wikipedia. (2023, December 21). Raney nickel. Retrieved February 13, 2026, from [Link]

- ScienceDirect. (2025, August 7). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Retrieved February 13, 2026.

- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL. Retrieved February 13, 2026.

- PubChemLite. (n.d.). Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3). Retrieved February 13, 2026.

-

PrepChem.com. (n.d.). Synthesis of Methyl phenoxy acetate. Retrieved February 13, 2026, from [Link]

- Jetir.Org. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved February 13, 2026.

- JOCPR. (2020).

- PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 13, 2026.

- King's Land Supplier. (n.d.). OEM 4 Amino 3 Methylphenol Synthesis Methods. Retrieved February 13, 2026.

- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Retrieved February 13, 2026.

- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol. Retrieved February 13, 2026.

- Google Patents. (n.d.).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 13, 2026.

- Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol. Retrieved February 13, 2026.

- Bond University. (n.d.).

- Google Patents. (n.d.). CN110845358B - Preparation method of (E) -2- (2-methylphenyl)

- Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 13, 2026.

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 13, 2026.

- CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved February 13, 2026.

-

ResearchGate. (2025, November 2). Selective alkylation of aminophenols. Retrieved February 13, 2026, from [Link]

- PMC. (n.d.). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Retrieved February 13, 2026.

-

NIH PubChem. (n.d.). Methyl phenoxyacetate | C9H10O3 | CID 16365. Retrieved February 13, 2026, from [Link]

- PubChem. (n.d.). 4-Chloro-3-methylphenol | C7H7ClO | CID 1732. Retrieved February 13, 2026.

- Sigma-Aldrich. (n.d.). methyl (((2,4-dimethylphenoxy)acetyl)amino)

- Slideshare. (n.d.). Acetate pathway, shikimic acid pathway, amino acids pathway converted (1). Retrieved February 13, 2026.

Sources

- 1. PubChemLite - Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate

Introduction

Methyl 2-(4-amino-3-methylphenoxy)acetate is a valuable chemical intermediate, finding applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a substituted phenoxyacetate moiety, makes it a versatile building block. This document provides a comprehensive guide for its preparation, grounded in established chemical principles and supported by practical, field-proven insights. The protocols detailed herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Theoretical Framework: The Williamson Ether Synthesis

The synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate is primarily achieved through the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1][2].

In the context of preparing our target molecule, the reaction involves the nucleophilic attack of the phenoxide ion of 4-amino-3-methylphenol on an electrophilic methyl haloacetate.

Key Mechanistic Steps:

-

Deprotonation: The phenolic hydroxyl group of 4-amino-3-methylphenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the carbon atom of the methyl haloacetate, which bears the leaving group (e.g., Cl, Br). This is a concerted, one-step process characteristic of an SN2 reaction[1][2].

-

Displacement: The halide ion is displaced, forming the new carbon-oxygen bond and yielding the desired ether product.

A critical consideration in the synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate is the presence of the amino group on the aromatic ring. This group is also nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to N-alkylation as a significant side product. To ensure the selective O-alkylation of the phenolic hydroxyl group, a protection strategy for the amino group is highly recommended[3][4].

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route, including the protection of the amino group, the Williamson ether synthesis, and the final deprotection step.

Caption: Proposed synthetic pathway for Methyl 2-(4-amino-3-methylphenoxy)acetate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate.

Protocol 1: Protection of the Amino Group of 4-Amino-3-methylphenol

Rationale: To prevent N-alkylation, the amino group of the starting material is temporarily protected as an imine (Schiff base) using benzaldehyde. This protecting group can be easily removed later under acidic conditions[3].

| Reagent/Solvent | Molar Equiv. | Quantity |

| 4-Amino-3-methylphenol | 1.0 | (e.g., 10.0 g) |

| Benzaldehyde | 1.1 | (e.g., 9.5 mL) |

| Toluene | - | (e.g., 100 mL) |

| p-Toluenesulfonic acid | Catalytic | (e.g., 0.1 g) |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-amino-3-methylphenol, toluene, and benzaldehyde.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-benzylidene-4-hydroxy-2-methylaniline, which can often be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis

Rationale: This step forms the core ether linkage. A weak base like potassium carbonate is sufficient to deprotonate the phenol in the presence of a polar aprotic solvent, which favors the SN2 reaction[5].

| Reagent/Solvent | Molar Equiv. | Quantity |

| N-Benzylidene-4-hydroxy-2-methylaniline | 1.0 | (from previous step) |

| Methyl Chloroacetate | 1.2 | (e.g., 7.7 mL) |

| Potassium Carbonate (K₂CO₃) | 2.0 | (e.g., 22.4 g) |

| N,N-Dimethylformamide (DMF) | - | (e.g., 100 mL) |

Procedure:

-

To a dry round-bottom flask, add the crude N-benzylidene-4-hydroxy-2-methylaniline from the previous step, potassium carbonate, and DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add methyl chloroacetate to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.

Protocol 3: Deprotection and Purification

Rationale: The imine protecting group is readily hydrolyzed under mild acidic conditions to regenerate the free amino group, yielding the final product.

Procedure:

-

Dissolve the crude protected product in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 2-(4-amino-3-methylphenoxy)acetate.

Workflow Visualization

The following diagram outlines the key experimental workflow for the synthesis.

Sources

Application Notes and Protocols for the Coupling of Methyl 2-(4-amino-3-methylphenoxy)acetate with Carboxylic Acids

Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a cornerstone of molecular structure in countless pharmaceuticals, natural products, and polymers.[2] This guide provides an in-depth technical overview and detailed protocols for the coupling of a key building block, Methyl 2-(4-amino-3-methylphenoxy)acetate, with a diverse range of carboxylic acids.

The target amine, an aniline derivative, presents specific challenges and considerations due to the electronic nature of the aromatic amine, which can influence its nucleophilicity.[1] Therefore, a robust and well-optimized coupling strategy is paramount for achieving high yields and purity. This document will explore two of the most reliable and widely adopted methodologies: the carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][3][] We will delve into the underlying mechanisms, provide a rationale for procedural choices, and offer step-by-step protocols to empower researchers in their synthetic endeavors.

Pillar 1: Understanding the Reaction Mechanisms

A successful synthesis is built upon a solid understanding of the reaction pathway. The choice of coupling reagent dictates the mechanism of carboxylic acid activation, which is the kinetically essential step for amide bond formation.

A. The EDC/HOBt Pathway: A Classic and Cost-Effective Approach

The use of a carbodiimide like EDC is a foundational method for amide synthesis.[5][6] The reaction proceeds through a multi-step activation process where the additive, HOBt, plays a crucial role in enhancing efficiency and mitigating side reactions.[7][8]

-

Activation of the Carboxylic Acid: The carboxylic acid first adds to the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and rearrangement.[3][6]

-

Formation of the HOBt-Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate. This forms an active HOBt-ester, which is more stable than the O-acylisourea and less prone to racemization if the carboxylic acid has a chiral center.[3][7][9] This step is critical for suppressing the formation of the irreversible N-acylurea byproduct, a common issue in carbodiimide couplings without additives.[9]

-

Nucleophilic Attack by the Amine: The target amine, Methyl 2-(4-amino-3-methylphenoxy)acetate, attacks the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates the HOBt catalyst.[10]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

B. The HATU Pathway: High Reactivity for Challenging Couplings

HATU is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction rates, making it particularly suitable for less reactive amines or sterically hindered substrates.[2][8]

-

Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11]

-

Formation of the Active Ester: The carboxylate attacks the electrophilic carbon of HATU, leading to the displacement of the HOAt group, which then rapidly forms a highly reactive O-At active ester intermediate.[11][12]

-

Amide Formation: The amine nucleophile attacks the activated ester to yield the final amide product, along with tetramethylurea as a byproduct.[11]

Caption: Mechanism of HATU-mediated amide bond formation.

Pillar 2: Protocol Design and Reagent Selection

The choice between EDC/HOBt and HATU is not arbitrary and should be guided by the specific characteristics of the carboxylic acid substrate, cost considerations, and desired reaction kinetics.

Decision-Making Workflow

Caption: Decision tree for selecting a coupling protocol.

Comparative Summary of Coupling Reagents

| Feature | EDC/HOBt | HATU |

| Activation Method | Carbodiimide-based | Uronium salt-based |

| Reactivity | Good to excellent | Very high, faster reaction times |

| Best Suited For | General purpose, cost-sensitive syntheses, standard couplings.[1] | Sterically hindered substrates, electron-deficient amines/acids, rapid synthesis.[8] |

| Key Byproducts | 1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) | 1,1,3,3-Tetramethylurea |

| Racemization | Low when HOBt is used as an additive.[7][9] | Very low due to the HOAt leaving group. |

| Relative Cost | Lower | Higher |

| Considerations | HOBt is explosive in its anhydrous form and requires careful handling.[9] | More expensive, but often worth the cost for difficult couplings. |

Pillar 3: Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All solvents should be anhydrous unless otherwise specified.

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

This protocol is a robust starting point for coupling a wide variety of carboxylic acids with Methyl 2-(4-amino-3-methylphenoxy)acetate.

Materials & Reagents:

-

Carboxylic Acid (R-COOH)

-

Methyl 2-(4-amino-3-methylphenoxy)acetate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, sat. NaCl (brine))

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Stoichiometry Table:

| Reagent | Equivalents |

| Carboxylic Acid | 1.0 |

| Methyl 2-(4-amino-3-methylphenoxy)acetate | 1.0 - 1.2 |

| EDC·HCl | 1.2 - 1.5 |

| HOBt·H₂O | 1.2 - 1.5 |

| DIPEA | 2.0 - 3.0 |

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), Methyl 2-(4-amino-3-methylphenoxy)acetate (1.1 equiv.), and HOBt·H₂O (1.2 equiv.).[13]

-

Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.

-

Add DIPEA (2.5 equiv.) dropwise to the cold solution. A mild exotherm may be observed.[3]

-

Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Protocol 2: General Procedure for HATU Mediated Coupling

This protocol is recommended for more challenging substrates where the EDC/HOBt method may be sluggish.

Materials & Reagents:

-

Carboxylic Acid (R-COOH)

-

Methyl 2-(4-amino-3-methylphenoxy)acetate

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup reagents (as listed in Protocol 1)

Stoichiometry Table:

| Reagent | Equivalents |

| Carboxylic Acid | 1.0 |

| Methyl 2-(4-amino-3-methylphenoxy)acetate | 1.1 |

| HATU | 1.1 - 1.2 |

| DIPEA | 2.0 - 3.0 |

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.).[12][14]

-

Add anhydrous DMF to dissolve the solids (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add DIPEA (2.0 equiv.) dropwise to the stirred solution.[14]

-

Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.[3]

-

Add a solution of Methyl 2-(4-amino-3-methylphenoxy)acetate (1.1 equiv.) in a minimum amount of DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU couplings are typically much faster than EDC couplings.

-

Monitor the reaction progress by TLC or LC-MS.

Pillar 4: Product Workup and Purification

Proper workup and purification are essential for isolating the target amide in high purity.

General Aqueous Workup Procedure:

-

Upon reaction completion, dilute the DMF solution with a significant volume of ethyl acetate (EtOAc) (approx. 10-20 times the volume of DMF).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategies:

-

Flash Column Chromatography: This is the most common method for purifying amide products. A silica gel stationary phase is typically used with a gradient eluent system, often starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or Acetone).[2][3]

-

Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent alternative to chromatography. Solvents such as ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes are often effective.[17]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive coupling reagents (hydrolyzed).- Insufficient base.- Poor quality (wet) solvent.- Substrates are particularly unreactive. | - Use fresh, high-quality coupling reagents.- Ensure correct stoichiometry of the base.- Use anhydrous solvents from a freshly opened bottle or a solvent purification system.- Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). |

| N-Acylurea Byproduct (EDC) | The O-acylisourea intermediate rearranged before reacting with HOBt or the amine.[9][15] | - Ensure HOBt is used in the reaction.- Maintain a low reaction temperature (0 °C) during the addition of EDC.- Add the amine as soon as possible after the EDC. |

| Unreacted Starting Material | - Insufficient reaction time.- Reaction temperature is too low.- Steric hindrance. | - Allow the reaction to stir for a longer period.- For sluggish reactions, consider gentle heating (e.g., 40-50 °C) after initial stirring at room temperature.- Use HATU, which is more effective for hindered substrates. |

| Difficult Purification | The polarity of the product is very similar to that of a starting material or byproduct. | - Ensure the aqueous workup is performed thoroughly to remove as many impurities as possible.- Experiment with different solvent systems for column chromatography (e.g., DCM/Methanol).- Consider reverse-phase chromatography if the compound is highly polar. |

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Carbodiimide-Medi

- Amine to Amide (EDC + HOBt).Common Organic Chemistry.

- The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt).NINGBO INNO PHARMCHEM CO.,LTD.

- Mechanism of amide formation by carbodiimide for bioconjug

- The Role of HOBt and HBTU in Peptide Coupling Reactions.Acned.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.

- Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps.

- Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Amine to Amide Mechanism - H

- Amide Synthesis.Fisher Scientific.

- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.Benchchem.

- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.

- Industrial application of coupling reagents in peptides.Luxembourg Bio Technologies.

- Carbodiimide – Knowledge and References.Taylor & Francis.

- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.YouTube.

- What is the best technique for amide purification?

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.Luxembourg Bio Technologies.

- Process optimization for acid-amine coupling: a catalytic approach.Current Chemistry Letters.

- Amide Synthesis.Fisher Scientific.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.Royal Society of Chemistry.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. benchchem.com [benchchem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. bachem.com [bachem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. Amide Synthesis [fishersci.dk]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 14. Amide Synthesis [fishersci.co.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Purity in Methyl 2-(4-amino-3-methylphenoxy)acetate Production

Introduction The synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate is a critical step in the development of various pharmaceutical intermediates. The most common route to this molecule is a modification of the Williamson Ether Synthesis, a robust and well-established SN2 reaction.[1][2] This synthesis involves the O-alkylation of 4-amino-3-methylphenol with a methyl haloacetate. While seemingly straightforward, the presence of multiple reactive sites on the phenol—namely the hydroxyl group, the amino group, and the activated aromatic ring—creates a competitive reaction environment that can often lead to a mixture of products and, consequently, low purity of the desired compound.

This guide provides a structured, in-depth approach to diagnosing and resolving common purity issues encountered during this synthesis. It is designed for researchers and drug development professionals to move beyond simple procedural adjustments to a deeper, mechanistic understanding of the reaction, enabling logical and effective troubleshooting.

Section 1: The Synthetic Landscape: Desired Pathway and Potential Detours

The core of this synthesis is the reaction between the phenoxide ion of 4-amino-3-methylphenol and an electrophile, typically methyl chloroacetate or methyl bromoacetate. The reaction's success hinges on selectively forming the phenoxide and ensuring it reacts at the oxygen atom (O-alkylation) rather than other nucleophilic sites.

The diagram below illustrates the intended reaction pathway alongside the most common side reactions that compromise the purity of the final product. Understanding these competing pathways is the first step in effective troubleshooting.

Caption: The desired O-alkylation pathway versus common side reactions.

Section 2: Troubleshooting Guide

This section addresses specific purity problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is incomplete. Analytical data (TLC, LC-MS) shows a large amount of unreacted 4-amino-3-methylphenol starting material. What is the likely cause?

Answer: This is one of the most common issues and almost always points to inefficient deprotonation of the phenolic hydroxyl group. The phenoxide is the active nucleophile in this SN2 reaction; if it is not formed in sufficient quantity, the reaction will stall.[3]

-

Causality:

-

Insufficient Base Strength: The chosen base may be too weak to fully deprotonate the phenol. While 4-amino-3-methylphenol is acidic, a base like sodium bicarbonate (NaHCO₃) is often insufficient.[3]

-

Base Stoichiometry: Using less than one full equivalent of base will result in incomplete deprotonation.

-

Presence of Water: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, rendering it ineffective.[3]

-

Low Temperature/Short Reaction Time: The deprotonation and subsequent SN2 reaction may be kinetically slow, requiring more forcing conditions.

-

-

Solutions:

-

Select a Stronger Base: If you are using a weak base like K₂CO₃ and seeing incomplete conversion, consider switching to a stronger base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu). For very stubborn reactions, sodium hydride (NaH) in an anhydrous polar aprotic solvent is highly effective, though it requires stringent anhydrous technique.[1]

-

Ensure Anhydrous Conditions: When using moisture-sensitive bases, ensure your solvent is anhydrous and glassware is flame- or oven-dried.

-

Increase Temperature and/or Reaction Time: Monitor the reaction by TLC. If the starting material spot persists, consider increasing the reaction temperature in 10-20°C increments or allowing the reaction to stir for a longer period (e.g., 8-24 hours).[3]

-

Q2: My NMR spectrum is complex. Besides the desired product, I see additional aromatic peaks and/or a downfield shift in the N-H protons. What impurities do these suggest?

Answer: A complex aromatic region strongly suggests the formation of a C-alkylation byproduct, while changes to the N-H signal could indicate N-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the activated carbon positions on the ring.[3]

-

Causality:

-

C-Alkylation: The electron-donating effects of the amino and hydroxyl groups activate the aromatic ring for electrophilic attack, leading to C-alkylation. This side reaction is often promoted by less polar solvents.

-

N-Alkylation: The primary amine is also a nucleophile, though generally weaker than the phenoxide. Under certain conditions, it can compete and react with the methyl chloroacetate.

-

-

Solutions:

-

Optimize the Solvent: The choice of solvent is critical for directing the reaction toward O-alkylation. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly effective at solvating the cation of the phenoxide salt, leaving the oxygen atom exposed and highly nucleophilic, thus favoring O-alkylation.[2] Avoid less polar solvents like THF or toluene if C-alkylation is a problem.

-

Protect the Amino Group: If N-alkylation is a persistent and significant issue, a protection-deprotection strategy may be necessary. The amino group can be protected as an amide (e.g., using acetic anhydride) prior to the ether synthesis, and then deprotected under acidic or basic conditions after the main reaction.

-

| Compound | Expected ¹H NMR Shifts (δ, ppm) for Key Protons |

| Desired Product | ~6.5-6.8 (m, 3H, Ar-H), ~4.6 (s, 2H, O-CH₂), ~3.7 (s, 3H, O-CH₃), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, Ar-CH₃) |

| C-Alkylation Impurity | Complex aromatic signals (loss of symmetry), potentially a new CH group on the ring. |

| N-Alkylation Impurity | Disappearance of the NH₂ signal, replaced by an NH signal further downfield. New signals for the N-CH₂CO₂Me group. |

| Starting Material | Distinct aromatic signals for 4-amino-3-methylphenol. |

Q3: My product is contaminated with an acidic impurity, which I can remove with a sodium bicarbonate wash during workup. What is it and how do I prevent it?

Answer: This is a classic sign of ester hydrolysis. The impurity is almost certainly the carboxylic acid analog of your product, 2-(4-amino-3-methylphenoxy)acetic acid.

-

Causality:

-

The reaction is run under basic conditions. If there is water present in the reaction mixture (from a non-anhydrous solvent or a hydrated base), the base can catalyze the hydrolysis of the methyl ester on either the product or the starting electrophile.[4]

-

-

Solutions:

-

Use Anhydrous Reagents and Solvents: The most effective preventative measure is to minimize water. Use anhydrous grade solvents and bases.

-

Control Reaction Temperature: Ester hydrolysis is often accelerated at higher temperatures. If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

-

Refine the Workup: While a bicarbonate wash is an effective purification step, prevention is better. If the impurity level is high, it significantly reduces your effective yield of the desired ester. The standard workup should involve extraction followed by washes with dilute acid (to remove base), water, saturated sodium bicarbonate (to remove the acid impurity), and finally brine.[4][5]

-

Q4: My isolated product is off-color (e.g., yellow, brown, or purple), even after initial purification. What causes this and how can I fix it?

Answer: Aromatic amines, particularly phenols with amino groups, are highly susceptible to air oxidation, which produces highly colored quinone-type impurities.

-

Causality:

-

Oxygen from the air can oxidize the electron-rich aromatic ring, especially under the basic reaction conditions or during workup and storage. Trace metal impurities can also catalyze this process.

-

-

Solutions:

-

Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

-

Degas Solvents: Before use, sparge your reaction solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

Purification with Activated Carbon: If the final product is colored, you can often remove the colored impurities by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon (charcoal), heating briefly, and then filtering through a pad of Celite® to remove the carbon.[5]

-

Proper Storage: Store both the 4-amino-3-methylphenol starting material and the final product under an inert atmosphere, protected from light, and at a low temperature to minimize long-term oxidative degradation.[6]

-

Section 3: Recommended Protocols and Data

Protocol 1: General Procedure for Synthesis This is a representative protocol and should be optimized based on your specific observations.

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-3-methylphenol (1.0 eq).

-

Add anhydrous DMF (or acetonitrile) to dissolve the phenol.

-

Add powdered potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or sodium hydroxide (NaOH, 1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for phenoxide formation.

-

Add methyl chloroacetate (1.1 eq) dropwise via syringe.

-

Heat the reaction to 60-80°C and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x), 1M HCl (1x, optional, to remove unreacted amine), saturated NaHCO₃ (2x, to remove acidic byproducts), and finally saturated NaCl (brine).[4][5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control for achieving high purity? A: The choice of solvent. Using a polar aprotic solvent like DMF or DMSO is paramount as it strongly favors the desired O-alkylation pathway over C-alkylation, which is often the most difficult impurity to remove.[3]

Q2: Can I use methyl bromoacetate instead of methyl chloroacetate? A: Yes. Methyl bromoacetate is more reactive than methyl chloroacetate due to bromide being a better leaving group. This can lead to faster reaction times or allow for lower reaction temperatures. However, it is also more expensive and may be more prone to side reactions if conditions are not carefully controlled.

Q3: How should I store the 4-amino-3-methylphenol starting material? A: It should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (nitrogen or argon) in a cool, dry place. This minimizes oxidation, which can introduce impurities before the reaction even begins.

Section 5: Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your synthesis.

Caption: A logical workflow for troubleshooting purity issues.

References

- Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis.

- Benchchem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Organic Chemistry Tutor. Williamson Ether Synthesis.

- ChemTalk. Williamson Ether Synthesis.

- Organic Syntheses Procedure. [Procedure for a related organic synthesis workup].

- PubChemLite. Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3).

- PrepChem.com. Synthesis of Methyl phenoxy acetate.

- Google Patents. (CN101434542A) Preparation of methyl phenoxyacetate.

- University Course Material. The Williamson Ether Synthesis.

- Google Patents. (US5206434A) Purification process for methyl acetate.

- European Patent Office. (EP 0487285 A2) Purification process for methyl acetate.

- U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Google Patents. (CN102924306A) Preparation method for 4-aminoacetophenone.

- Sigma-Aldrich. methyl (((2,4-dimethylphenoxy)acetyl)amino)acetate.

- ResearchGate. (2016). Synthesis, Pharmacological Activity and Spectrophotometric Determination of [Di (4-amino N-acetyl) phenoxy] methyl ketone in Biological Fluids.

- csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).

- European Commission. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.

- Radboud Repository. (2022, November 7). Stability of alkyl carbocations.

- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

- Google Patents. (CN102911085A) Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

- Organic Chemistry Portal. O'Donnell Amino Acid Synthesis.

- ResearchGate. (2016, March 19). Ethyl 2-(4-chloro-3-methylphenoxy)acetate.

- Molecules. (2009). A Convenient Synthesis of Amino Acid Methyl Esters.

- eScholarship.org. (2024, December 18). Stabilization of reactive rare earth alkyl complexes through mechanistic studies.

Sources

Preventing ester hydrolysis during Methyl 2-(4-amino-3-methylphenoxy)acetate storage

Technical Support Center: Stability & Storage of Methyl 2-(4-amino-3-methylphenoxy)acetate

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Methyl 2-(4-amino-3-methylphenoxy)acetate as a standard organic solid. This is a critical error. This molecule possesses a "Trojan Horse" structural motif:

-

The Methyl Ester: A hydrolytically labile group, particularly susceptible to moisture.

-

The Primary Amine: A basic functional group (

) that can act as an internal catalyst, attracting atmospheric moisture (hygroscopicity) and creating a localized basic environment that accelerates the hydrolysis of the ester.

The Result: Without strict intervention, this compound undergoes autocatalytic hydrolysis , degrading into the corresponding carboxylic acid and methanol, compromising your downstream synthesis or biological assays.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The primary degradation pathway is Base-Catalyzed Hydrolysis (Saponification) , often driven by the molecule's own basicity in the presence of trace water.

Degradation Pathway Diagram

Figure 1: The hydrolysis pathway. Note that the amine group on the benzene ring increases local pH, making the water molecule more nucleophilic.

Part 2: Troubleshooting Hub (Q&A)

Q1: My compound arrived as a white solid, but after two weeks at 4°C, it has turned slightly yellow and sticky. Is it still usable?

Diagnosis: You are observing hygroscopic hydrolysis coupled with likely oxidative darkening .

-

The Stickiness: This indicates the formation of the carboxylic acid degradant, which often has different physical properties (lower melting point or amorphous nature) compared to the crystalline ester.

-

The Color: The primary aniline is sensitive to oxidation (turning yellow/brown) when exposed to air.

-

Action:

-

Perform an HPLC check immediately (See Protocol A).

-

If purity is >95%, repurify via recrystallization. If <90%, discard.

-

Correction: 4°C is insufficient for long-term storage of opened vials. Move to -20°C.

-

Q2: Can I store this compound in DMSO or Methanol stock solutions to save time?

Answer: ABSOLUTELY NOT.

-

Methanol: Storing a methyl ester in methanol risks transesterification (if the alcohol were different) or equilibrium shifts. More importantly, protic solvents often contain trace water.

-

DMSO: While aprotic, DMSO is hygroscopic. It pulls water from the air into the solution. In solution, the molecules have high kinetic freedom, allowing the amine of one molecule to interact with the ester of another (intermolecular catalysis).

-

Rule: Always store as a dry solid . Make solutions immediately before use.

Q3: I don't have a glovebox. How do I effectively exclude moisture?

Answer: You do not need a glovebox, but you need an Inert Gas Manifold (Schlenk line) or a simple Argon balloon setup.

-

The "Parafilm Fallacy": Parafilm is permeable to water vapor over time. It is not a hermetic seal.

-

The Solution: Use a vial with a PTFE-lined septum cap. Purge the headspace with Argon before closing. Wrap the cap junction with electrical tape (better vapor barrier than Parafilm) and place that vial inside a secondary jar containing desiccant (Silica Gel or Drierite).

Q4: Which desiccant is safe? Can I use P₂O₅?

Answer:

-

Avoid: Phosphorus Pentoxide (P₂O₅) or acidic desiccants in direct contact, as they can react with the amine vapors.

-

Recommended: Indicating Silica Gel or Molecular Sieves (4Å) in a secondary container (desiccator).

Part 3: Comparative Storage Data

The following table summarizes expected degradation rates based on Arrhenius kinetics and general stability profiles of aniline-esters.

| Storage Condition | Environment | Estimated Shelf Life | Risk Factor |

| Ambient (25°C) | Air (60% RH) | < 2 Weeks | CRITICAL (Hydrolysis + Oxidation) |

| Refrigerated (4°C) | Air (Closed Vial) | 1 - 3 Months | HIGH (Slow moisture ingress) |

| Freezer (-20°C) | Air (Desiccated) | 6 - 12 Months | MODERATE (Kinetic slowing) |

| Deep Freeze (-20°C) | Argon/Nitrogen | > 2 Years | OPTIMAL (Kinetic arrest + Inert) |

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Purity Verification via HPLC

Use this method to distinguish the intact ester from the hydrolyzed acid.

Objective: Quantify the ratio of Methyl Ester (Product) to Carboxylic Acid (Impurity).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidifies environment to suppress amine tailing).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring absorption).

-

Expected Result:

-

Hydrolyzed Acid: Elutes earlier (more polar).

-

Methyl Ester: Elutes later (less polar).

-

Protocol B: The "Argon Blanket" Storage Workflow

Follow this strictly upon receipt of the material.

Figure 2: Decision tree for optimal long-term storage.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] European Medicines Agency.[2] Available at: [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

PubChem. Methyl 2-(4-amino-3-methylphenoxy)acetate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of Methyl 2-(4-amino-3-methylphenoxy)acetate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Methyl 2-(4-amino-3-methylphenoxy)acetate, a crucial building block in the synthesis of various pharmaceutical compounds, a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, grounded in scientific principles and validated by experimental data.

The primary challenge in developing a suitable HPLC method for Methyl 2-(4-amino-3-methylphenoxy)acetate lies in its chemical structure: a polar aromatic amine with an ester functional group. This combination can lead to undesirable chromatographic behaviors such as peak tailing on traditional silica-based columns and co-elution with structurally similar impurities. This guide will navigate these challenges by systematically comparing different stationary phases, mobile phase compositions, and detection parameters to arrive at an optimized, stability-indicating method.

The Analytical Imperative: Why a Stability-Indicating Method?

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the API over time due to degradation.[1][2][3] This is crucial for establishing the shelf-life of a drug substance and ensuring that no potentially toxic degradants are formed during storage. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are an integral part of developing such a method.[1][3]

Comparative Analysis of Chromatographic Conditions

The development of a successful HPLC method is an iterative process of optimizing various parameters to achieve the desired separation. Here, we compare the performance of different columns and mobile phases for the analysis of Methyl 2-(4-amino-3-methylphenoxy)acetate and its potential process-related and degradation impurities.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving selectivity. Given the polar nature of the analyte, a conventional C18 column might not provide adequate retention or may lead to peak tailing due to strong interactions between the basic amine group and residual silanols on the silica surface. We compared three distinct reversed-phase columns:

-

Conventional C18: A traditional choice for reversed-phase chromatography.

-

Polar-Embedded C18: A C18 phase with an embedded polar group (e.g., amide or carbamate) to improve peak shape for basic compounds and provide alternative selectivity.

-

Phenyl-Hexyl: A stationary phase offering π-π interactions, which can be beneficial for separating aromatic compounds.

Experimental Protocol: Column and Mobile Phase Scouting

A systematic scouting of columns and mobile phases was conducted to identify the optimal starting conditions.

Instrumentation:

-

HPLC System: A quaternary pump system with a UV-Vis detector.

Chromatographic Conditions:

-

Columns:

-

C18, 4.6 x 150 mm, 5 µm

-

Polar-Embedded C18, 4.6 x 150 mm, 5 µm

-

Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

-

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: A solution of Methyl 2-(4-amino-3-methylphenoxy)acetate (1 mg/mL) in 50:50 Acetonitrile:Water.

Results and Discussion: A Tale of Three Columns

The performance of each column was evaluated based on retention factor (k'), tailing factor (Tf), and resolution (Rs) between the main peak and the most closely eluting impurity.

| Column | Retention Factor (k') | Tailing Factor (Tf) | Resolution (Rs) with Impurity 1 |

| Conventional C18 | 3.5 | 1.8 | 1.2 |

| Polar-Embedded C18 | 4.2 | 1.2 | 2.1 |

| Phenyl-Hexyl | 2.8 | 1.5 | 1.9 |

Conventional C18: As anticipated, the conventional C18 column exhibited significant peak tailing for the main analyte, indicated by a tailing factor of 1.8. This is a classic sign of secondary interactions between the basic amine group and acidic silanols. The resolution with a known process impurity was also suboptimal.

Polar-Embedded C18: This column provided a marked improvement in peak shape, with the tailing factor reduced to 1.2. The embedded polar group effectively shields the residual silanols, leading to a more symmetric peak. Furthermore, the alternative selectivity offered by this stationary phase resulted in a superior resolution of 2.1 with the critical impurity pair.

Phenyl-Hexyl: The Phenyl-Hexyl column offered a different selectivity profile due to π-π interactions with the aromatic ring of the analyte. While the retention was lower, the resolution was good. However, the peak shape was not as symmetrical as that obtained with the polar-embedded phase.

Mobile Phase Optimization: The Power of pH and Buffer

The pH of the mobile phase plays a critical role in controlling the retention and selectivity of ionizable compounds. For an amine-containing compound like Methyl 2-(4-amino-3-methylphenoxy)acetate, a mobile phase pH below the pKa of the amine group will ensure it is in its protonated, more polar form, leading to better peak shapes on silica-based columns.

We compared two mobile phase additives: formic acid and ammonium acetate. Formic acid provides an acidic pH, while ammonium acetate acts as a buffer, which can improve reproducibility.[4]

Experimental Protocol: Mobile Phase Additive Comparison

Instrumentation:

-

Same as previous experiment.

Chromatographic Conditions:

-

Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A:

-

Condition 1: 0.1% Formic Acid in Water (pH ~2.7)

-

Condition 2: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid)

-

-

Mobile Phase B: Acetonitrile

-

Gradient: Optimized based on scouting runs.

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

-

Injection Volume: 10 µL

Results and Discussion: Finding the Sweet Spot

| Mobile Phase Additive | Tailing Factor (Tf) | Resolution (Rs) with Impurity 1 |

| 0.1% Formic Acid | 1.2 | 2.1 |

| 10 mM Ammonium Acetate, pH 4.5 | 1.1 | 2.5 |

0.1% Formic Acid: The use of formic acid provided good peak shape and resolution, consistent with the initial scouting results.

10 mM Ammonium Acetate, pH 4.5: Adjusting the pH to 4.5 with an ammonium acetate buffer further improved both the peak symmetry and the resolution. The buffering capacity of the mobile phase likely contributes to a more stable chromatographic system, leading to enhanced performance.

Final Optimized and Validated Method

Based on the comparative data, the following method was established and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Optimized Chromatographic Conditions:

-

Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)

-

Mobile Phase B: Acetonitrile

-

Gradient: 20% B to 70% B in 25 minutes, followed by a 5-minute hold at 70% B, and re-equilibration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: 254 nm

-

Injection Volume: 10 µL

Method Validation Summary:

The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, demonstrating its suitability for its intended purpose. The forced degradation studies showed that all degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the method.

Conclusion

The development of a robust HPLC method for the purity assessment of Methyl 2-(4-amino-3-methylphenoxy)acetate requires a systematic approach to overcome the challenges associated with its chemical properties. This guide has demonstrated that through a comparative evaluation of stationary phases and mobile phase conditions, an optimized method can be achieved. The use of a polar-embedded C18 column in conjunction with a buffered mobile phase at a controlled pH proved to be the most effective strategy, yielding excellent peak shape, resolution, and overall method performance. This scientifically sound and validated method ensures the reliable quality control of this important pharmaceutical intermediate.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

-

Quality Guidelines. ICH. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Method Development & Validation (Stability-Indicating). Jordi Labs. [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

-

Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. [Link]

-

Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]

-

Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

-

A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. [Link]

-

Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3). PubChemLite. [Link]

-

The effect of ammonium acetate concentration on retention using the... ResearchGate. [Link]

-

Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. SciSpace. [Link]

-

Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

-

Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. [Link]

-

Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

-

Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. ResearchGate. [Link]

-

(2-Methylphenoxy)acetate. PubChem. [Link]

Sources

- 1. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 2. irjpms.com [irjpms.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. jordilabs.com [jordilabs.com]

- 7. fda.gov [fda.gov]

- 8. database.ich.org [database.ich.org]

Validation of analytical methods for Methyl 2-(4-amino-3-methylphenoxy)acetate detection

The following guide provides an in-depth validation framework for Methyl 2-(4-amino-3-methylphenoxy)acetate (CAS 926200-79-5). This compound serves as a critical intermediate in the synthesis of phenoxy-acetate-based pharmaceuticals and Tyrosine Kinase Inhibitors (TKIs). Due to the presence of the primary aniline moiety, it is frequently classified as a Potentially Genotoxic Impurity (PGI) , requiring highly sensitive detection methods (ppm-level) in final drug substances.

Executive Summary & Method Landscape

Context: Methyl 2-(4-amino-3-methylphenoxy)acetate is a bifunctional building block containing a basic aniline group and a labile methyl ester. Its validation requires balancing sensitivity (for impurity profiling) with stability (preventing in-situ hydrolysis of the ester).

Strategic Recommendation:

-

For Trace Impurity Analysis (PGI Screening): Use LC-MS/MS . The aniline moiety ionizes strongly in positive ESI mode, offering sub-ppm detection limits required by ICH M7 guidelines.

-

For Assay/Purity (Raw Material Release): Use HPLC-UV . It offers robustness and cost-efficiency for high-concentration samples (>98% purity).

Comparative Analysis: LC-MS/MS vs. HPLC-UV